molecular formula C25H24N8O3 B14167838 Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate CAS No. 84523-94-4

Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate

Cat. No.: B14167838
CAS No.: 84523-94-4
M. Wt: 484.5 g/mol
InChI Key: JUOLYJBDEMWSAY-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate is a complex organic compound that features a triazine ring, a benzoate ester, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Pyridine-4-carbonyl Group: This step involves the reaction of the triazine intermediate with pyridine-4-carboxylic acid hydrazide.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the triazine ring or the pyridine moiety, potentially leading to partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazine or pyridine derivatives.

    Substitution: Various substituted triazine compounds.

Scientific Research Applications

Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate involves its interaction with molecular targets such as DNA and enzymes. The triazine ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Ethyl-6-methylanilino)carbonyl)phenyl acetate: This compound shares structural similarities but differs in its ester and amine groups.

    Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate: This compound is structurally similar but may have different substituents on the triazine ring.

Uniqueness

This compound is unique due to its combination of a triazine ring, pyridine moiety, and benzoate ester, which confer specific chemical properties and biological activities not found in other similar compounds.

Properties

CAS No.

84523-94-4

Molecular Formula

C25H24N8O3

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate

InChI

InChI=1S/C25H24N8O3/c1-3-36-22(35)18-6-10-20(11-7-18)28-24-29-23(27-19-8-4-16(2)5-9-19)30-25(31-24)33-32-21(34)17-12-14-26-15-13-17/h4-15H,3H2,1-2H3,(H,32,34)(H3,27,28,29,30,31,33)

InChI Key

JUOLYJBDEMWSAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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